(2-((Methylamino)methyl)phenyl)boronic acid

Übersicht

Beschreibung

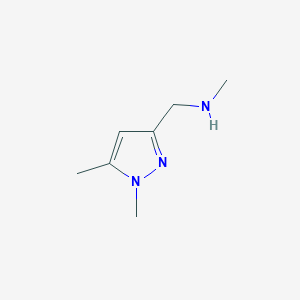

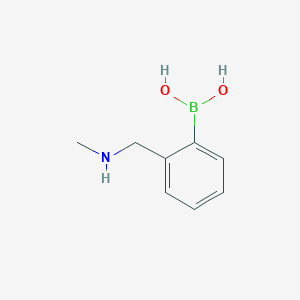

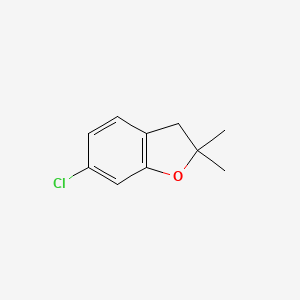

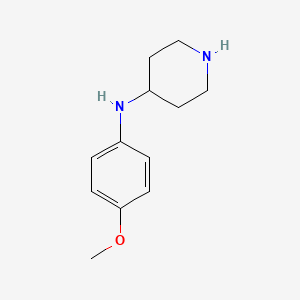

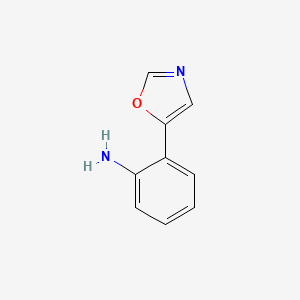

“(2-((Methylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H12BNO2 . It has an average mass of 164.997 Da and a mono-isotopic mass of 165.096115 Da .

Synthesis Analysis

The synthesis of “(2-((Methylamino)methyl)phenyl)boronic acid” can be achieved from 2-Formylbenzeneboronic acid and Methylamine . It is also used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of “(2-((Methylamino)methyl)phenyl)boronic acid” consists of a phenyl ring with a boronic acid group and a methylamino methyl group attached to it .Chemical Reactions Analysis

“(2-((Methylamino)methyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

“(2-((Methylamino)methyl)phenyl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 328.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 46.2±0.4 cm3, a polar surface area of 52 Å2, and a molar volume of 147.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- Boronic acids, including derivatives closely related to (2-((Methylamino)methyl)phenyl)boronic acid, serve as synthetic intermediates and building blocks in organic synthesis. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids can offer new application opportunities by providing multifunctional compounds for further study (Zhang et al., 2017).

- Boronic acid derivatives catalyze dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in accelerating amidation, demonstrating their utility in peptide synthesis (Wang et al., 2018).

Biomedical Applications

- Boronic acid-functionalized polymers have shown potential in various biomedical applications, including drug delivery and the development of responsive materials that can adjust properties in response to biological stimuli. These applications exploit the unique reactivity of boronic acids with diols and their responsive nature to changes in pH and sugar concentrations (Cambre & Sumerlin, 2011).

- Glucose-responsive materials have been developed using boronic acid derivatives that operate at physiological pH, indicating their potential use in diabetes management through glucose sensing or controlled insulin release (Roy & Sumerlin, 2012).

Sensing and Detection

- Boronic acids are crucial in the development of chemosensors for detecting biologically relevant species, including carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. This is due to their ability to form reversible covalent bonds with diols and other nucleophilic species, enabling selective and sensitive detection mechanisms (Guo et al., 2012).

Chemical Interaction and Structural Studies

- The interaction and complexation behavior of boronic acids with diols and alpha-hydroxy acids have been extensively studied, offering insights into their structural analysis and binding mechanisms. This knowledge is fundamental for designing more effective boronic acid-based sensors and materials (Valenzuela et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIXFCWSLWIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538185 | |

| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Methylamino)methyl)phenyl)boronic acid | |

CAS RN |

365245-83-6 | |

| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)